2-Ethoxy-2-(oxan-4-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

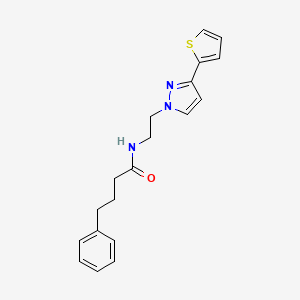

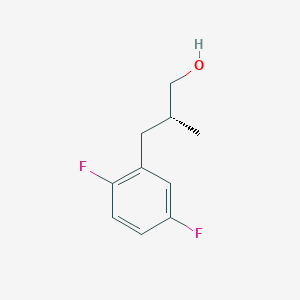

“2-Ethoxy-2-(oxan-4-yl)ethanamine” is a chemical compound with the CAS Number: 1493291-84-1 . It has a molecular weight of 173.26 . The IUPAC name for this compound is 2-ethoxy-2-tetrahydro-2H-pyran-4-ylethanamine . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for protecting the amino group . Then, condensation of the obtained product with a suitable reagent is carried out in the presence of NaOH (50%) and tetrabutylammonium bromide . Finally, the product is subjected to de-protection in a mixture of dichloromethane and trifluoroacetic acid .Molecular Structure Analysis

The InChI code for “2-Ethoxy-2-(oxan-4-yl)ethanamine” is 1S/C9H19NO2/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-9H,2-7,10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-Ethoxy-2-(oxan-4-yl)ethanamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Photopolymerization Studies

- Research Focus: The study by Guillaneuf et al. (2010) introduces a new alkoxyamine compound with a chromophore group, which can generate alkyl and nitroxide radicals under UV irradiation. This compound, similar in structure to 2-Ethoxy-2-(oxan-4-yl)ethanamine, demonstrates significant changes in photophysical and photochemical properties upon irradiation and shows promise as a photoinitiator in nitroxide-mediated photopolymerization (NMP2) processes.

- Reference: Guillaneuf et al., 2010.

Catalytic Applications in Organic Synthesis

- Research Focus: The studies by Zulu et al. (2020) and Nyamato et al. (2016) involve the use of ligands structurally related to 2-Ethoxy-2-(oxan-4-yl)ethanamine in the formation of palladium complexes. These complexes are utilized as catalysts in processes like methoxycarbonylation of olefins and ethylene oligomerization, highlighting the potential of similar structures in catalytic applications.

- References:

Organic Synthesis and Chemical Transformations

- Research Focus: Indumathi et al. (2010) describe the use of a compound structurally akin to 2-Ethoxy-2-(oxan-4-yl)ethanamine in a L-proline-catalyzed three-component domino reaction. This research demonstrates the compound's utility in synthesizing highly substituted thienothiopyrans, indicating its role in facilitating complex organic transformations.

- Reference: Indumathi et al., 2010.

Application in Electrochemical Sensors

- Research Focus: The study by Landman et al. (2014) on Fischer ethoxy- and aminocarbene complexes, which share functional groups with 2-Ethoxy-2-(oxan-4-yl)ethanamine, explores their electrochemical behavior. These complexes display specific oxidation and reduction processes, indicating their potential use in designing electrochemical sensors.

- Reference: Landman et al., 2014.

Enzymatic and Metabolic Studies

- Research Focus: The work by Nielsen et al. (2017) involves the metabolism of compounds structurally related to 2-Ethoxy-2-(oxan-4-yl)ethanamine. This research identifies the key enzymes involved in the metabolism of these compounds and characterizes the metabolites formed, providing insights into potential biomedical and pharmacological applications.

- Reference: Nielsen et al., 2017.

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-ethoxy-2-(oxan-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-9H,2-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCFIURSQFIMPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)C1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-2-(oxan-4-yl)ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-6-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2942152.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2942153.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate](/img/structure/B2942155.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methoxymethyl)benzamide](/img/structure/B2942157.png)

![Ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2942160.png)

![Ethyl 2-aminospiro[2.5]octane-2-carboxylate;hydrochloride](/img/structure/B2942163.png)

![N-(4-isopropylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2942165.png)